molecular formula C23H16N4O2 B2427478 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-25-3

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2427478
CAS RN: 901264-25-3
M. Wt: 380.407
InChI Key: MAXHVCJJLDFASO-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Physical And Chemical Properties Analysis

Being a weak tertiary base, quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis and Characterization : The compound and its derivatives can be synthesized through various methods, including reductive cyclization and aminoalkylation. For instance, Nagarajan and Shah (1992) demonstrated the synthesis of pyrazolo[3,4-c]quinoline derivatives through reduction and thermal cyclization, followed by aminoalkylation uniquely at N(3) (Nagarajan & Shah, 1992).

  • Derivative Preparation : Coutts and El-Hawari (1977) explored the preparation of various 1′,2′-dihydrospiro derivatives of pyrazolone-quinoline, which were characterized using mass, IR, and 1Hmr spectra (Coutts & El-Hawari, 1977).

Optical and Structural Studies

  • Optical Absorption and Quantum-Chemical Simulations : Studies by Koścień et al. (2003) on pyrazolo[3,4-b]quinoline derivatives revealed insights into their absorption spectra and structural properties, which are important for applications in materials science (Koścień et al., 2003).

  • Structural Comparisons and Analysis : Research by Portilla et al. (2008) provided structural comparisons of isomeric series of benzo[h]pyrazolo[3,4-b]quinolines, which are critical for understanding the molecular behavior and potential applications of these compounds (Portilla et al., 2008).

Novel Synthesis Methods

  • L-Proline-Catalyzed Synthesis : Rajesh et al. (2011) demonstrated an "on water" protocol for synthesizing structurally complex heterocyclic ortho-quinones using L-proline as a catalyst, showcasing an environmentally friendly approach (Rajesh et al., 2011).

  • Impact of Intramolecular H-Bonding : Szlachcic et al. (2020) analyzed the role of intramolecular hydrogen bonds in the reductive cyclization process of pyrazole derivatives, highlighting the importance of molecular interactions in synthesis processes (Szlachcic et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • OLEDs and Photophysical Properties : Research on variously substituted pyrazoloquinolines as emitting materials in OLEDs has shown promising results. This includes studies on the synthesis, characterization, and application of these compounds in OLED technology, reflecting their potential in display and lighting technologies (Y. T. and et al., 2001).

Mechanism of Action

The mechanism of action of quinoline and its derivatives can vary widely depending on the specific compound and its biological target. For example, some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Future Directions

Quinoline and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological and pharmacological activities . Future research may focus on developing new synthetic routes and exploring new biological activities of these compounds.

properties

IUPAC Name

7-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-10-11-19-21(12-15)24-14-20-22(16-6-3-2-4-7-16)25-26(23(19)20)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXHVCJJLDFASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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